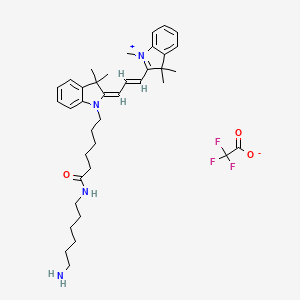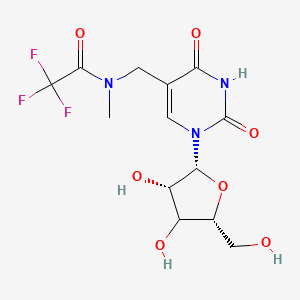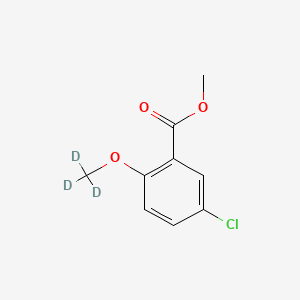
Methyl 5-Chloro-2-methoxy-d3-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-Chloro-2-methoxy-d3-benzoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C9H6D3ClO3 and a molecular weight of 203.64. The presence of deuterium makes it particularly useful in studies involving metabolic pathways and environmental pollutant standards.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-2-methoxy-d3-benzoate typically involves the deuteration of Methyl 5-Chloro-2-methoxybenzoate. This process can be achieved through various methods, including the use of deuterated reagents and solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently.
化学反应分析
Types of Reactions
Methyl 5-Chloro-2-methoxy-d3-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Methyl 5-Chloro-2-methoxy-d3-benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways in living organisms.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.
作用机制
The mechanism of action of Methyl 5-Chloro-2-methoxy-d3-benzoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful for studying reaction mechanisms and metabolic pathways. The compound’s unique properties allow it to act as a stable isotope label, providing valuable insights into the dynamics of biological and chemical systems.
相似化合物的比较
Similar Compounds
Methyl 5-Chloro-2-methoxybenzoate: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
Methyl 5-chloro-2-methoxy-3-nitrobenzoate: A related compound with a nitro group, used in different chemical reactions and applications.
Uniqueness
Methyl 5-Chloro-2-methoxy-d3-benzoate is unique due to its deuterium content, which provides enhanced stability and allows for detailed studies of reaction mechanisms and metabolic pathways. This makes it a valuable tool in various fields of scientific research.
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
203.64 g/mol |
IUPAC 名称 |
methyl 5-chloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |
InChI 键 |
HPTHYBXMNNGQEF-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


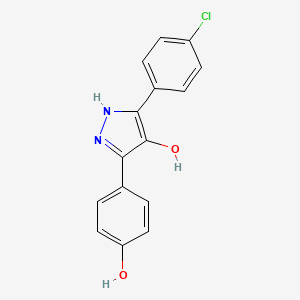

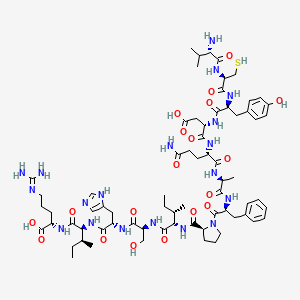
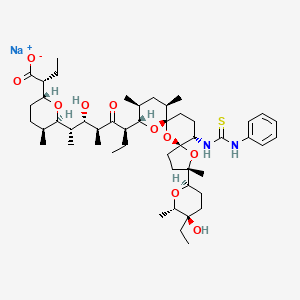
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
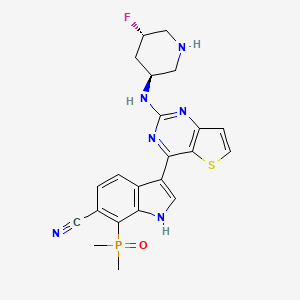
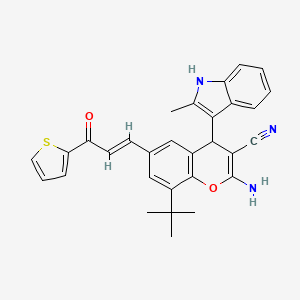
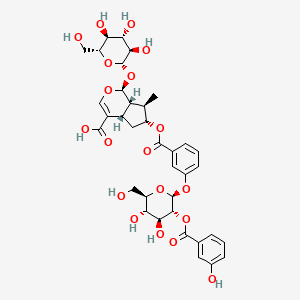
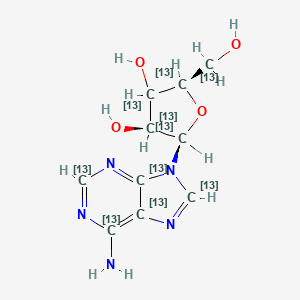
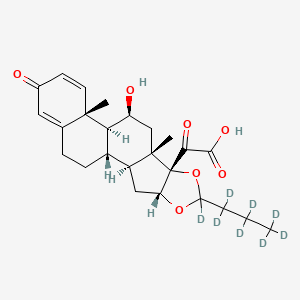
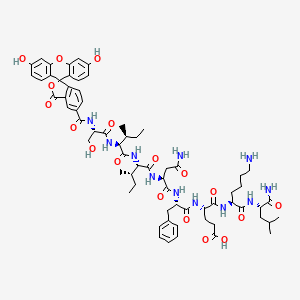
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
